Phosphoric acid, bis(2,5-dimethylphenyl) phenyl ester

Description

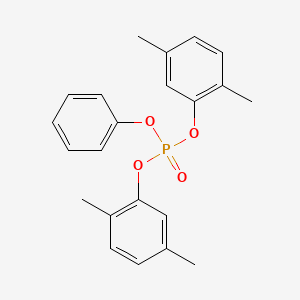

Phosphoric acid, bis(2,5-dimethylphenyl) phenyl ester is an organophosphate compound characterized by a central phosphorus atom bonded to three aryl groups: two 2,5-dimethylphenyl substituents and one phenyl group. This structure confers unique physicochemical properties, including high thermal stability and lipophilicity, making it a candidate for applications such as flame retardants, plasticizers, or intermediates in organic synthesis.

The compound’s activity is influenced by the electron-donating methyl groups at the 2,5-positions of the phenyl rings, which enhance steric hindrance and alter electronic properties compared to other substituent patterns. These modifications can impact solubility, reactivity, and compatibility with polymeric matrices .

Properties

CAS No. |

72121-83-6 |

|---|---|

Molecular Formula |

C22H23O4P |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

bis(2,5-dimethylphenyl) phenyl phosphate |

InChI |

InChI=1S/C22H23O4P/c1-16-10-12-18(3)21(14-16)25-27(23,24-20-8-6-5-7-9-20)26-22-15-17(2)11-13-19(22)4/h5-15H,1-4H3 |

InChI Key |

QUYDUXXFWJMDCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=C(C=CC(=C3)C)C |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

- Chemistry This compound serves as a reagent in organic synthesis and a ligand in coordination chemistry.

- Biology It is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.

- Industry It is used in the production of flame retardants and plasticizers.

Industrial Applications

- Flame Retardants : Phosphoric acid esters, including bis(2,5-dimethylphenyl) phenyl ester, are used as flame retardants in various materials.

- Plasticizers : This compound is also utilized as a plasticizer in industrial applications.

The biological activity of phosphoric acid, bis(2,5-dimethylphenyl) phenyl ester is attributed to its interactions with biological molecules.

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to active sites on enzymes, potentially leading to anti-inflammatory and anticancer effects.

- Anti-inflammatory Potential : In vitro studies have shown that phosphoric acid esters can inhibit inflammatory pathways, with significant reductions in cytokine production observed in treated cells.

- Anticancer Activity : Research suggests that organophosphate esters may exhibit cytotoxic effects against certain cancer cell lines, inducing apoptosis in tumor cells through enzyme inhibition mechanisms.

Environmental Impact and Regulatory Status

Phosphoric acid esters are evaluated for their environmental impact due to their widespread use as flame retardants and plasticizers. Studies assess the impact of organophosphate flame retardants on aquatic life and soil health, indicating a need for careful management to mitigate environmental risks.

- Anti-inflammatory Potential : In vitro studies demonstrated that phosphoric acid esters could inhibit inflammatory pathways. One study reported significant reductions in cytokine production when cells were treated with the compound.

- Anticancer Activity : Preliminary research indicates that organophosphate esters may exhibit cytotoxic effects against certain cancer cell lines. A study highlighted the ability of similar compounds to induce apoptosis in tumor cells through enzyme inhibition mechanisms.

Mechanism of Action

The mechanism by which bis(2,5-dimethylphenyl) phenyl phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Steric Effects

The position of methyl groups on the phenyl rings significantly affects molecular interactions and functional performance. Key comparisons include:

Phosphoric Acid, Bis(2,6-Dimethylphenyl) Phenyl Ester (CAS 23666-93-5)

- Structure : Two 2,6-dimethylphenyl groups and one phenyl group.

- Molecular Formula : C22H23O4P.

- Used in flame-retardant formulations for thermoplastics due to its compatibility with polymers like polycarbonates .

Phosphoric Acid, Bis(2,4,6-Trimethylphenyl) Phenyl Ester

- Structure : Two 2,4,6-trimethylphenyl groups (higher symmetry and steric bulk).

- Key Properties :

Phosphoric Acid, Bis(2,6-Dimethylphenyl) 3-Hydroxyphenyl Ester (CAS 154162-69-3)

- Structure : Two 2,6-dimethylphenyl groups and one 3-hydroxyphenyl group.

- Molecular Formula : C22H23O5P.

- Key Properties: The hydroxyl group introduces polarity, enhancing solubility in aqueous or hydrophilic matrices. Potential use in specialized applications requiring both flame retardancy and adhesion to polar substrates .

Comparative Data Table

Functional Performance in Flame Retardancy

Phosphate esters are widely used as flame retardants due to their ability to decompose endothermically, releasing phosphoric acid derivatives that promote char formation. Comparisons based on substituent effects:

- Resorcinol Bis(Diphenyl Phosphate): A benchmark flame retardant with higher molecular weight and broader application in electronics and textiles. Its diphenyl groups provide superior thermal stability but may increase migration risks .

- Tri(nonylphenyl) Phosphate: Larger alkyl chains improve plasticizing effects but reduce flame-retardant efficiency compared to methyl-substituted analogs .

Electronic and Steric Influences

- Steric Effects : The 2,6-substitution in analogs like CAS 23666-93-5 creates a more rigid molecular structure, which may hinder hydrolysis but improve high-temperature performance .

Biological Activity

Phosphoric acid, bis(2,5-dimethylphenyl) phenyl ester (CAS No. 72121-83-6) is an organophosphate compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.

- Molecular Formula : C25H29O4P

- Molecular Weight : 420.47 g/mol

- IUPAC Name : this compound

- Structure : The compound features a phosphoric acid backbone with two 2,5-dimethylphenyl groups and one phenyl group attached.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various biological molecules:

- Enzyme Inhibition : This compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to bind to active sites on enzymes, thereby blocking their activity. This inhibition can lead to anti-inflammatory and anticancer effects.

- Neurotoxicity Assessment : Recent studies have indicated that similar organophosphate esters do not exhibit neurotoxic effects in animal models. For instance, a study on a related compound showed no neurotoxicity in hens . This suggests that this compound may also be safe in this regard.

Summary of Toxicological Findings

These findings support the safety profile of this compound in various biological contexts.

Case Studies

- Anti-inflammatory Potential : In vitro studies have demonstrated that phosphoric acid esters can inhibit inflammatory pathways. One study reported significant reductions in cytokine production when cells were treated with the compound .

- Anticancer Activity : Preliminary research indicates that organophosphate esters may exhibit cytotoxic effects against certain cancer cell lines. A study highlighted the ability of similar compounds to induce apoptosis in tumor cells through enzyme inhibition mechanisms .

Environmental Impact and Regulatory Status

Phosphoric acid esters are often evaluated for their environmental impact due to their widespread industrial use as flame retardants and plasticizers. Regulatory bodies have assessed these compounds for potential risks associated with their use:

- Environmental Risk Evaluations : Studies have been conducted to evaluate the impact of organophosphate flame retardants on aquatic life and soil health. Findings suggest that while these compounds are effective in their applications, there is a need for careful management to mitigate environmental risks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Phosphoric acid, bis(2,5-dimethylphenyl) phenyl ester, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves esterification of phosphoric acid with substituted phenols under controlled conditions. Key variables include temperature (80–120°C), acid catalysts (e.g., sulfuric acid), and stoichiometric ratios of reactants. Optimization can be achieved via response surface methodology (RSM) to model interactions between variables like reaction time and catalyst loading. Computational tools, such as quantum chemical calculations, predict optimal pathways by simulating transition states and energy barriers, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic substituents (2,5-dimethylphenyl groups) and phenyl ester linkages.

- ³¹P NMR : Confirms phosphate ester bonding (δ ~0–5 ppm).

- IR Spectroscopy : Detects P-O-C stretches (~1250–1300 cm⁻¹) and aromatic C-H vibrations.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Provides definitive structural data if single crystals are obtained, as demonstrated in NIST studies of analogous phosphoric esters .

Q. What are the key considerations in designing experiments to assess the compound's potential as a flame retardant, based on structural analogs?

- Methodological Answer : Compare thermal stability with triphenyl phosphate derivatives using thermogravimetric analysis (TGA) and microcombustion calorimetry. Evaluate flame inhibition via limiting oxygen index (LOI) testing. Environmental persistence must be assessed using EPA guidelines (e.g., ECOSAR) to predict degradation half-lives and bioaccumulation potential. Contaminant-free samples are critical to avoid skewed results .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting the reactivity and stability of this compound under various experimental conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic structure to identify hydrolysis/oxidation-prone sites.

- Molecular Dynamics (MD) Simulations : Predict stability in solvents or elevated temperatures by analyzing molecular interactions.

- Reaction Path Search Algorithms : Tools like ICReDD integrate computational predictions with high-throughput experimentation to identify optimal reaction pathways and degradation mechanisms .

Q. How should researchers resolve contradictory data regarding the compound's toxicity across different studies?

- Methodological Answer :

- Meta-Analysis : Identify confounding variables (e.g., impurity profiles, exposure duration) across studies.

- Standardized Assays : Reproduce toxicity tests under OECD guidelines using in vitro models (e.g., HepG2 cells) and in silico tools (e.g., TEST software).

- Cross-Validation : Compare results with EPA’s risk-based prioritization data for structurally similar phosphoric esters to contextualize discrepancies. For example, conflicting neurotoxicity data may arise from differences in metabolic activation pathways .

Q. What methodologies are recommended for studying the hydrolysis pathways of this phosphoric acid ester, and how can kinetic parameters be accurately determined?

- Methodological Answer :

- pH-Varied Hydrolysis : Conduct experiments in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC or ³¹P NMR.

- Kinetic Analysis : Apply pseudo-first-order kinetics to derive rate constants. Use Arrhenius plots to calculate activation energies (Eₐ).

- Isotopic Labeling : Track hydrolysis mechanisms using deuterated water (D₂O) to distinguish acid-catalyzed vs. nucleophilic pathways. Reference hydrolysis product profiles from diethyl p-(methylthio)phenyl phosphate studies for mechanistic insights .

Notes

- Synthesis Optimization : Computational tools (e.g., Gaussian, ORCA) reduce experimental iterations by modeling reaction thermodynamics .

- Structural Confirmation : Cross-validate NMR and HRMS data with NIST’s Standard Reference Database to ensure accuracy .

- Environmental Impact : Prioritize EPA’s CompTox Dashboard for ecotoxicity predictions and regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.